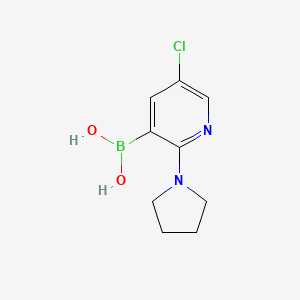

5-Chloro-2-pyrrolidinopyridine-3-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Chloro-2-pyrrolidinopyridine-3-boronic acid and related compounds often involves halogen-metal exchange reactions or directed ortho-metalation followed by subsequent quenching with triisopropylborate or trimethyl borate. For example, similar boronic acids have been prepared from corresponding dihalopyridines or through reactions involving halide substituents and boronic acid precursors under carefully controlled conditions to achieve high purity and yields (Bouillon et al., 2003).

Molecular Structure Analysis

The molecular structure of boronic acids, including this compound, is characterized by the boronic acid group's ability to form stable cyclic tetramers or other polymorphic forms in solid state, as demonstrated by X-ray crystallography. These structures significantly influence the compound's reactivity and interactions with other molecules (Sugihara et al., 1996).

Chemical Reactions and Properties

Boronic acids participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating biaryl or heteroaryl compounds. The presence of the boronic acid group in this compound facilitates its use in these reactions, enabling the synthesis of a wide range of complex organic molecules with high precision and efficiency (Bouillon et al., 2002).

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

5-Chloro-2-pyrrolidinopyridine-3-boronic acid is primarily used in the synthesis of novel compounds. Bouillon et al. (2003) and (2002) described methods for synthesizing novel halopyridinylboronic acids and esters, highlighting their utility in Pd-catalyzed coupling with arylhalides to produce new pyridine libraries (Bouillon et al., 2003); (Bouillon et al., 2002).

Facilitating Suzuki–Miyaura Cross-Coupling Reactions

Karadeniz et al. (2015) demonstrated the use of halopyridines and boronic acids in Suzuki–Miyaura coupling reactions, which is an efficient route to aryl-substituted pyridines, a process that is likely applicable to this compound (Karadeniz et al., 2015).

Development of Heteroarylpyridines

Smith et al. (2008) reported the synthesis of heteroarylpyridines, an application relevant to the use of this compound. They used pyridylboronic acids to synthesize highly functionalized heteroarylpyridine derivatives (Smith et al., 2008).

Anion Binding Studies

Madhu and Ravikanth (2012) explored the anion binding properties of boron-dipyrromethenes (BODIPYs), which could potentially include derivatives of this compound. They investigated the anion binding capabilities of these compounds with F(-) ion over other anions (Madhu & Ravikanth, 2012).

Electrophilic Substitution Reactions

The research by Wang et al. (2014) on electrophilic substitution reactions of boronic acid derivatives provides insights into the potential chemistry of this compound in creating novel BODIPYs (Wang et al., 2014).

Safety and Hazards

The safety information available indicates that 5-Chloro-2-pyrrolidinopyridine-3-boronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Target of Action

Boronic acids, such as “5-Chloro-2-pyrrolidinopyridine-3-boronic acid”, are often used in organic synthesis and medicinal chemistry. They are known to participate in various types of coupling reactions, most notably the Suzuki-Miyaura cross-coupling .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. In the context of organic synthesis, the result would be the formation of a new organic compound via the Suzuki-Miyaura cross-coupling reaction .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base .

Análisis Bioquímico

Biochemical Properties

, a type of carbon–carbon bond-forming reaction. This suggests that 5-Chloro-2-pyrrolidinopyridine-3-boronic acid may interact with various enzymes, proteins, and other biomolecules in the context of these reactions .

Cellular Effects

Given its potential role in Suzuki–Miyaura coupling reactions , it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

In the context of Suzuki–Miyaura coupling reactions, it’s known that boronic acids participate in transmetalation, a process where they transfer their organic groups to palladium . This suggests that this compound may interact with biomolecules through similar mechanisms.

Metabolic Pathways

Given its potential role in Suzuki–Miyaura coupling reactions , it may interact with various enzymes or cofactors within these pathways.

Propiedades

IUPAC Name |

(5-chloro-2-pyrrolidin-1-ylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClN2O2/c11-7-5-8(10(14)15)9(12-6-7)13-3-1-2-4-13/h5-6,14-15H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVCYJSWXLINMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1N2CCCC2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2492006.png)

![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2492007.png)

![(5-Chlorothiophen-2-yl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2492008.png)

![4,5-dimethoxy-N,N-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2492009.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492011.png)

![3-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-5-carboxamide](/img/structure/B2492013.png)

![6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide](/img/structure/B2492017.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-cyclopentylacetamide](/img/structure/B2492019.png)